Ethyl 2-piperidin-4-ylbenzoate is a chemical compound that belongs to the class of benzoate esters. It features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom, and a benzoate group, which is derived from benzoic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Ethyl 2-piperidin-4-ylbenzoate can be synthesized through various organic reactions involving piperidine derivatives and benzoic acid or its esters. The synthesis often employs methods such as esterification and alkylation, which are common in organic chemistry for constructing complex molecules.
Ethyl 2-piperidin-4-ylbenzoate is classified as:
The synthesis of ethyl 2-piperidin-4-ylbenzoate typically involves several steps:
A practical synthesis route includes:
The synthesis may use catalysts such as sulfuric acid or p-toluenesulfonic acid to promote the esterification reaction. The final product is typically purified through recrystallization or chromatography to obtain a high purity compound.
Ethyl 2-piperidin-4-ylbenzoate has the following structural formula:
Ethyl 2-piperidin-4-ylbenzoate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions, monitoring temperature and pH to ensure optimal yields and minimize by-products.
The mechanism of action for ethyl 2-piperidin-4-ylbenzoate largely depends on its interactions at the molecular level with biological targets.
Research indicates that modifications in the piperidine structure can significantly alter biological activity, making this compound a candidate for further pharmacological studies.
Relevant data from studies show that the compound’s stability and reactivity make it suitable for various applications in organic synthesis and medicinal chemistry .
Ethyl 2-piperidin-4-ylbenzoate has several scientific uses:
Research into derivatives of ethyl 2-piperidin-4-ylbenzoate continues to reveal new potential applications in drug development, particularly within anesthetics and analgesics .
Ethyl 2-piperidin-4-ylbenzoate (systematic IUPAC name: ethyl 4-(piperidin-4-yl)benzoate) belongs to a class of N-heterocyclic scaffolds where a benzoate ester is directly linked to the piperidine ring at the 4-position. Its molecular formula is C₁₄H₁₉NO₂ (MW: 233.31 g/mol), featuring a secondary aliphatic amine (piperidinyl -NH-) and an ester group (-COOEt) as key functionalities [1] [7]. The piperidine ring adopts a chair conformation, while the benzoate moiety contributes planarity, creating a hybrid structure with distinct polar and hydrophobic regions. This architecture enables diverse binding interactions with biological targets [6]. Stereochemically, the chiral center at C4 of the piperidine ring allows for enantiomeric forms (e.g., (S)-isomer, CAS 1388117-52-9), which significantly influence pharmacological activity [4].
Compound Name | Core Structure Variation | Molecular Formula | Key Properties | |
---|---|---|---|---|
Ethyl 4-(2-(piperidin-4-yl)ethyl)benzoate | Ethylene spacer between rings | C₁₆H₂₃NO₂ | Enhanced flexibility | [1] |
Ethyl piperidinoacetylaminobenzoate | -NHCOCH₂N-piperidine linker | C₁₆H₂₂N₂O₃ | Gastritis treatment | [2] |
Ethyl (S)-4-(piperidin-2-yl)benzoate | Piperidine C2 linkage, chiral center | C₁₄H₂₀ClNO₂ | Stereoselective targeting | [4] |
Piperidine derivatives have evolved from natural alkaloids (e.g., piperine from black pepper) to synthetic therapeutics. Early 20th-century research focused on simple piperidine analgesics and antihistamines, but the 1970s–1990s saw strategic integration into complex hybrids for enhanced selectivity [6]. Ethyl piperidinoacetylaminobenzoate (Sulcaine/Sulcain), developed for gastritis therapy, exemplifies this shift. Its design combines the spasmolytic action of piperidine with the mucosal protective effects of benzoate esters, clinically targeting abdominal pain and gastric burning sensations [2] [10].
Recent decades emphasize molecular hybridization:
Era | Key Advancement | Therapeutic Impact | |
---|---|---|---|
1970s | First-generation gastritis agents (e.g., Sulcain) | Symptomatic relief of gastric pain | [2] |
2000s | Hybridization with benzimidazoles/oximes | Antioxidant/anti-inflammatory leads | [5] [9] |
2010s–Present | Stereoselective synthesis of chiral piperidines | Improved target selectivity | [4] [6] |
The pharmacological appeal of ethyl 2-piperidin-4-ylbenzoate derivatives arises from three strategic advantages:
1. Synthetic Versatility
Piperidine rings form via pyridine hydrogenation (e.g., Pd/Ru-catalyzed diastereoselective reduction) or multicomponent reactions (e.g., Mannich condensations). Subsequent functionalization at N1 or C4 allows modular benzoate coupling, enabling rapid library synthesis [6] [9]. For example, Suzuki–Miyaura coupling/hydrogenation cascles generate chiral analogs like the (S)-enantiomer [4] [6].
2. Optimizable Pharmacokinetic Profile
3. Mechanistic Multitargeting Capability
Piperidine-benzoate hybrids engage diverse biological pathways:
Parameter | Compound 1 | Compound 2 | Compound 3 |
---|---|---|---|
Chemical Potential (eV) | -0.2233 | -0.2101 | -0.2198 |
HOMO-LUMO Gap (eV) | 4.81 | 4.65 | 4.72 |
Electrophilicity Index | 1.58 | 1.63 | 1.60 |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1